![molecular formula C8H6BrNO B1289682 2-(3-Bromophenoxy)acetonitrile CAS No. 951918-24-4](/img/structure/B1289682.png)
2-(3-Bromophenoxy)acetonitrile
Overview
Description
2-(3-Bromophenoxy)acetonitrile is a chemical compound with the molecular formula C8H6BrNO . It belongs to the class of organic compounds known as phenoxyacetonitriles. The CAS number for this compound is 951918-24-4 .
Molecular Structure Analysis
The InChI code for 2-(3-Bromophenoxy)acetonitrile is1S/C8H6BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2
. This indicates the specific arrangement of atoms in the molecule. The molecular weight of the compound is 212.05 .
Scientific Research Applications
Pharmacology
In pharmacology, 2-(3-Bromophenoxy)acetonitrile is utilized as a precursor for synthesizing various biologically active compounds. Its bromine atom can be substituted through nucleophilic displacement, allowing for the creation of diverse pharmacophores. This compound is particularly valuable in the development of new therapeutic agents, including antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals .
Material Science
Within material science, 2-(3-Bromophenoxy)acetonitrile serves as a building block for designing novel polymers and coatings. Its ability to undergo polymerization reactions makes it a candidate for creating materials with specific properties, such as increased durability or chemical resistance .
Chemical Synthesis
2-(3-Bromophenoxy)acetonitrile: is a versatile reagent in chemical synthesis. It’s used to introduce the phenoxyacetonitrile moiety into target molecules, which can be further functionalized to produce a wide array of chemical entities. Its role in the synthesis of complex organic molecules is crucial for advancing synthetic methodologies .
Analytical Chemistry
In analytical chemistry, 2-(3-Bromophenoxy)acetonitrile can be employed as a standard or reference compound in various chromatographic techniques. Its well-defined structure and properties facilitate the calibration of analytical instruments and help in the quantification of complex mixtures .
Life Sciences
In life sciences research, 2-(3-Bromophenoxy)acetonitrile is used in the study of biochemical pathways and cellular processes. It may act as an inhibitor or activator of certain enzymes, aiding in the understanding of biological mechanisms at the molecular level .
Environmental Studies
2-(3-Bromophenoxy)acetonitrile: can be used in environmental studies to understand the fate and transport of brominated organic compounds. Its interactions with environmental matrices such as soil and water are studied to assess the impact of such compounds on ecosystems .
Safety and Hazards
properties
IUPAC Name |
2-(3-bromophenoxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMRVKKDBUFIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594955 | |
Record name | (3-Bromophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951918-24-4 | |
Record name | (3-Bromophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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